MART-1 (26-35) is a peptide derived from the Melan-A (MART-1) protein, which is recognized as a melanoma-associated antigen. This peptide plays a crucial role in immune responses against melanoma, particularly in its recognition by cytotoxic T lymphocytes. The sequence of MART-1 (26-35) is significant due to its immunogenic properties, making it a target for cancer immunotherapy.
MART-1 (26-35) can be synthesized using solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into peptides, ensuring high purity and specific modifications if necessary.
The synthesis typically involves the following steps:
The molecular formula of MART-1 (26-35) is , with a molecular weight of approximately 943.12 g/mol . The peptide sequence consists of ten amino acids, specifically designed to bind effectively to HLA-A*0201.
Structural studies have shown that MART-1 (26-35) adopts distinct conformations when bound to HLA-A*0201, influencing T cell receptor recognition . This conformational flexibility is critical for its immunogenicity.
MART-1 (26-35) participates in several biochemical interactions:
The binding affinity and stability of MART-1 (26-35) can be enhanced through modifications such as substituting specific amino acids, which can improve its immunogenic properties .
The mechanism of action involves several steps:
Studies indicate that vaccination strategies incorporating MART-1 (26-35) have shown promise in enhancing anti-tumor immune responses in clinical settings .
MART-1 (26-35) appears as a lyophilized powder and should be stored at -20°C to maintain stability .
The peptide exhibits solubility in aqueous solutions and retains its functional properties when properly stored. Its stability can be affected by factors such as pH and temperature.
MART-1 (26-35) has significant applications in:
The MART-1(26–35) peptide (EAAGIGILTV) binds to the HLA-A*0201 (HLA-A2) molecule, a prevalent major histocompatibility complex (MHC) class I allele in Caucasian populations. Structural analyses reveal that the decamer (26–35) and nonamer (27–35) epitopes adopt distinct conformations within the HLA-A2 binding groove. The decamer forms a pronounced kinked bulge at residues P3–P5 due to the presence of an extra residue between the primary anchors (P2 alanine and P10 valine), while the nonamer (AAGIGILTV) assumes an extended conformation typical of nonameric peptides [2] [7]. Despite these differences, T-cell receptors (TCRs) frequently cross-recognize both epitopes. This cross-reactivity occurs even though the structural divergence alters the peptide surface topology by >5 Å in backbone positions, suggesting TCR flexibility or selection for degenerate recognition [7].
Table 1: Structural Features of MART-1 Epitopes Bound to HLA-A2
| Epitope | Residues | Conformation | Key Structural Deviations |
|---|---|---|---|
| Decamer (26–35) | EAAGIGILTV | Kinked bulge | Bulge at P3-P5; solvent-exposed Glu26 |
| Nonamer (27–35) | AAGIGILTV | Extended | Linear backbone; buried Ala27 |
| ELA decamer (modified) | ELAGIGILTV | Kinked bulge | Similar to decamer; enhanced HLA-A2 affinity |
| ALG nonamer (modified) | ALGIGILTV | Extended | Similar to nonamer; reduced TCR recognition |
Anchor residue modifications significantly impact immunogenicity. Substituting alanine at P2 with leucine in the ELA decamer (ELAGIGILTV) enhances HLA-A2 binding affinity by 9-fold but preserves the bulged conformation. Conversely, the same substitution in the nonamer (ALGIGILTV) disrupts TCR engagement despite improved MHC binding, highlighting the conformational sensitivity of TCR recognition [2] [7].
MART-1-specific CD8+ T cells exhibit an exceptionally high precursor frequency in HLA-A2+ individuals, reaching up to 1 in 1,000 circulating CD8+ T cells—100-fold higher than typical self-antigen responses [3]. This repertoire is clonally diverse, with minimal restrictions in TCR β-chain usage and extensive variation in complementarity-determining region 3 (CDR3) length and composition [1]. The abundance is attributed to:
Table 2: Characteristics of MART-1-Specific CD8+ T Cells in Humans
| Parameter | Observation | Implication |
|---|---|---|
| Frequency in blood | ~0.1% of CD8+ T cells | Exceptionally large naive pool |
| Thymic precursor frequency | High in CD8+ SP thymocytes | Efficient thymic output |
| TREC content | High | Minimal post-thymic divisions |
| Telomere length | Comparable to naive T cells | Limited replicative history |
| TCR diversity | Polyclonal β-chain usage | Broad antigen recognition |
Central tolerance escape of MART-1-specific T cells arises from tissue-specific transcriptional regulation. mTECs dominantly express a truncated Melan-A transcript due to misinitiation of transcription, excluding exons encoding the N-terminal region containing the 26–35 epitope. Consequently, mTECs present negligible quantities of this epitope, failing to delete high-avidity MART-1-reactive thymocytes [1]. In contrast, melanocytes and melanoma cells express full-length transcripts, enabling epitope presentation in peripheral tissues. This transcriptional disconnect represents a broader mechanism permitting T-cell responses against tissue-specific antigens not represented in the thymus [1] [6]. Humanized mouse models confirm that introducing the full-length Melan-A gene into hematopoietic cells (including thymic APCs) induces profound but incomplete deletion of MART-1-specific thymocytes, accompanied by PD-1 upregulation—a marker of negative selection [6].
Although the decamer (26–35) and nonamer (27–35) exhibit stark structural differences, they display unexpected functional cross-reactivity in T-cell recognition:
Tumor immune escape can occur via impaired epitope processing. Melanoma cells exposed to MART-1-specific T cells downregulate the ubiquitin-proteasome system (UPS) component p97/VCP, which is critical for endoplasmic reticulum-associated degradation (ERAD). This reduces MART-1(26–35) epitope generation without affecting HLA-A2 expression, confirming UPS dependency for this epitope [5].
The unusual properties of MART-1(26–35) inform TCR-based therapy design:
Compound Names Mentioned:
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